Cyhalothrin-d5
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Overview
Description
Cyhalothrin-d5 is an isotope-labeled analog of the pyrethroid insecticide cyhalothrin, wherein five phenoxy protons of the cyhalothrin moiety are replaced by deuterium . This compound is primarily used in scientific research for the quantitative analysis of pesticides through isotope dilution mass spectrometry (IDMS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyhalothrin-d5 involves the deuteration of the phenoxy group in cyhalothrin. This process typically requires the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium . The reaction conditions often include the use of a deuterated base and a deuterated solvent under controlled temperature and pressure to ensure the complete incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium atoms . The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Cyhalothrin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable catalyst.
Major Products
Oxidation: Deuterated oxides.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Cyhalothrin-d5 is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Cyhalothrin-d5, like its non-deuterated counterpart, exerts its effects by disrupting the functioning of the nervous system in insects. It acts as a fast-acting axonic excitotoxin by preventing the closure of the voltage-gated sodium channels in axonal membranes . This leads to prolonged depolarization, resulting in paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Cyhalothrin: The non-deuterated analog of cyhalothrin-d5, used widely as a pesticide.
Lambda-cyhalothrin: An isomer of cyhalothrin with similar insecticidal properties.
Gamma-cyhalothrin: Another isomer with higher insecticidal activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry (IDMS) for accurate quantitative analysis . The deuterium atoms provide a distinct mass difference that allows for precise tracking and measurement in complex matrices .
Biological Activity
Cyhalothrin-d5 is a deuterated derivative of gamma-Cyhalothrin, a synthetic pyrethroid insecticide widely used in agricultural and residential pest control. The introduction of deuterium (D) into the molecular structure enhances its stability and allows for more precise analytical measurements, making it an important compound in various research settings. This article explores the biological activity of this compound, focusing on its neurotoxic effects, environmental impact, and implications for human health.
- Chemical Formula : C23H14D5ClF3NO3
- Molecular Weight : Approximately 454.88 g/mol
- Structure : The presence of five deuterium atoms replaces hydrogen atoms in the molecule, which contributes to its unique properties in biological studies.
This compound exhibits biological activity similar to its non-deuterated counterpart, primarily functioning as a neurotoxicant. Its mechanism involves:
- Sodium Channel Disruption : this compound interferes with sodium channels in the nervous systems of insects, leading to paralysis and death. This neurotoxic action is characteristic of pyrethroid insecticides.
- Broad-Spectrum Efficacy : It is effective against a wide range of pests, including those affecting crops and stored products.
Toxicity Profile
This compound demonstrates significant toxicity to various organisms:
- Insects : Highly toxic to target insect species, causing rapid neurotoxic effects.
- Non-target Organisms : It poses risks to beneficial insects such as honeybees and aquatic life, raising concerns about its environmental impact .
- Human Health : Case studies have indicated that exposure to pyrethroids like lambda-Cyhalothrin (closely related) can lead to symptoms resembling organophosphorus poisoning, including tremors and respiratory distress .
Case Studies
- Occupational Exposure :
- Clinical Management :
Environmental Impact
This compound's environmental persistence and potential for bioaccumulation necessitate careful monitoring:
- Degradation Studies : Research indicates that while this compound is stable in various conditions, it undergoes hydrolysis and photodegradation over time. The rate of these processes can vary based on environmental factors such as pH and temperature.
- Microbial Degradation : Certain bacterial strains have been identified that can effectively degrade Cyhalothrin compounds, suggesting potential bioremediation strategies for contaminated environments .
Comparative Toxicity Data
Compound | LD50 (mg/kg) | Target Organisms | Non-target Effects |
---|---|---|---|
Cyhalothrin | 50-200 | Insects | Toxic to bees and fish |
Lambda-Cyhalothrin | 30-100 | Insects | Moderate toxicity to humans |
This compound | Similar to gamma-Cyhalothrin | Insects | Similar non-target toxicity |
Properties
Molecular Formula |
C23H19ClF3NO3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/i3D,4D,5D,8D,9D |
InChI Key |
ZXQYGBMAQZUVMI-DDTMAYSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
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